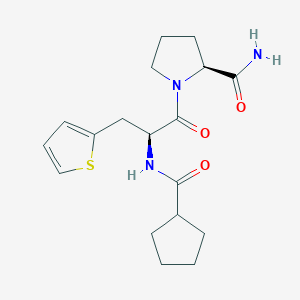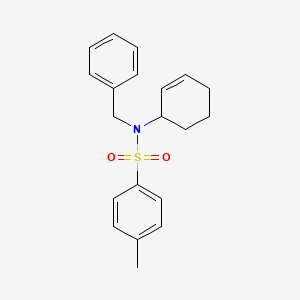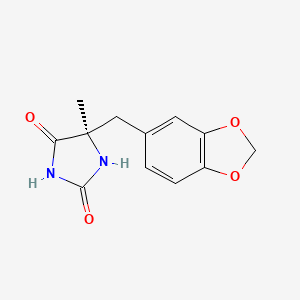
4,4-Dimethylnon-8-EN-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4-Dimethylnon-8-EN-2-one is an organic compound with the molecular formula C11H20O It is characterized by the presence of a ketone functional group and a double bond within its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4-Dimethylnon-8-EN-2-one can be achieved through several methods. One common approach involves the aldol condensation of 4,4-dimethylpentanal with 1-pentene in the presence of a base such as sodium hydroxide. The reaction is typically carried out under controlled temperature conditions to ensure the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize yield and efficiency. Catalysts such as palladium on carbon (Pd/C) can be employed to facilitate the reaction, and the process may be conducted under high pressure and temperature to achieve the desired conversion rates.
Chemical Reactions Analysis
Types of Reactions
4,4-Dimethylnon-8-EN-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The double bond in the compound allows for electrophilic addition reactions, leading to substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Halogens (e.g., bromine) and acids (e.g., hydrochloric acid) can be used to facilitate substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols.
Substitution: Halogenated derivatives and other substituted compounds.
Scientific Research Applications
4,4-Dimethylnon-8-EN-2-one has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with enzymes.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug synthesis.
Industry: It is used in the production of fragrances, flavors, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4,4-Dimethylnon-8-EN-2-one involves its interaction with specific molecular targets and pathways. The ketone group can form hydrogen bonds with enzymes and other proteins, influencing their activity. The double bond allows for interactions with various receptors and signaling pathways, potentially leading to biological effects.
Comparison with Similar Compounds
Similar Compounds
4,8-Dimethylnon-7-en-2-one: Similar structure but with different positioning of the double bond.
Nonan-2-one: Lacks the methyl groups and double bond present in 4,4-Dimethylnon-8-EN-2-one.
Heptan-2-one: Shorter carbon chain and lacks the double bond and methyl groups.
Uniqueness
This compound is unique due to its specific arrangement of the ketone group, double bond, and methyl groups. This unique structure imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
Properties
CAS No. |
64435-43-4 |
|---|---|
Molecular Formula |
C11H20O |
Molecular Weight |
168.28 g/mol |
IUPAC Name |
4,4-dimethylnon-8-en-2-one |
InChI |
InChI=1S/C11H20O/c1-5-6-7-8-11(3,4)9-10(2)12/h5H,1,6-9H2,2-4H3 |
InChI Key |
MYTVQQRVXDGZME-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CC(C)(C)CCCC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


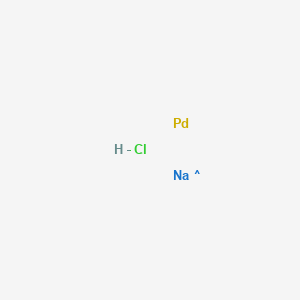
![5-Methyl-5,6-dihydropyrido[2,3-b]pyrazin-4-ium perchlorate](/img/structure/B14491682.png)
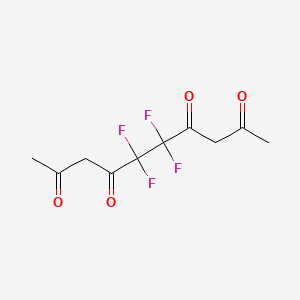
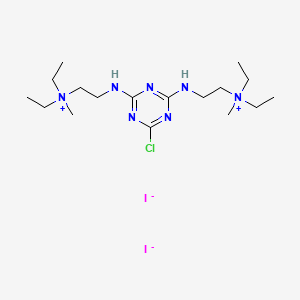
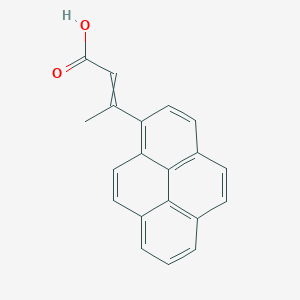
![ethyl-dimethyl-[3-(methylcarbamoyloxy)phenyl]azanium;bromide](/img/structure/B14491721.png)
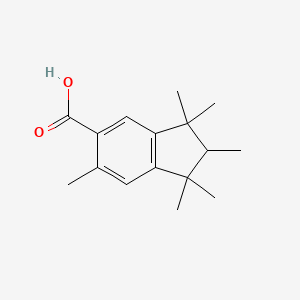
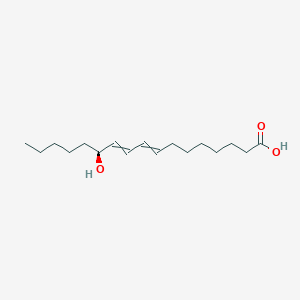
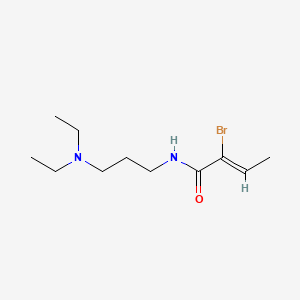

![Benzoic acid, 2-[[3-[[[4-(acetylamino)phenyl]amino]carbonyl]-2-hydroxy-1-naphthalenyl]azo]-4-[[(2,3-dichlorophenyl)amino]carbonyl]-, methyl ester](/img/structure/B14491728.png)
